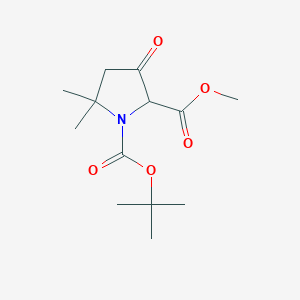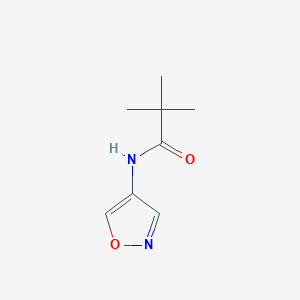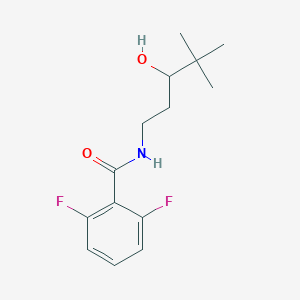
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called tetrazoles, which have been shown to have a wide range of biological activities. DTA-1 has been found to have immunomodulatory effects and has been studied for its potential in treating various diseases.
Applications De Recherche Scientifique
Crystal Structures of Urea Derivatives
- Crystal Structure Analysis : Studies on compounds such as azimsulfuron and chlorfluazuron reveal their crystal structures, showcasing sulfonylurea herbicides' and benzoylphenylurea insecticides' molecular arrangements. These studies highlight the importance of crystal structure analysis in understanding the physical and chemical properties of urea derivatives, which can be crucial for designing new compounds with desired characteristics (Jeon, Kim, Kwon, & Kim, 2015); (Cho, Kim, Lee, & Kim, 2015).
Urea Derivatives in Medicinal Chemistry
- Anticancer Agents : The design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, showcasing the potential of urea derivatives as anticancer agents. This indicates that urea derivatives, including potentially 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, could have applications in developing new therapeutic options (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Structural and Reaction Studies
- Conformational Studies : Research into the structural aspects and reaction behaviors of urea derivatives, such as studies on the reactions of anthranilic acid derivatives or the synthesis of fluorine-containing compounds, can provide valuable insights into how specific functional groups and structural modifications influence the properties and reactivity of these compounds. This knowledge is essential for the targeted design of compounds for various scientific and industrial applications (Papadopoulos, 1984); (Saloutina, Zapevalov, Slepukhin, Kodess, Saloutin, & Chupakhin, 2014).
Propriétés
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-14-5-3-4-13(16(14)28-2)21-17(26)20-9-15-22-23-24-25(15)10-6-7-11(18)12(19)8-10/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBROXFORHPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2394040.png)
![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)



![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)